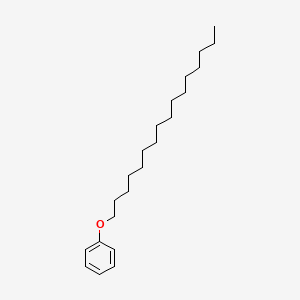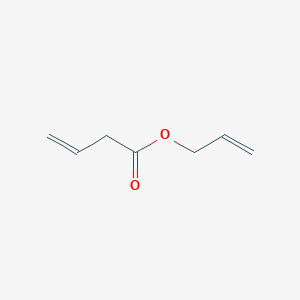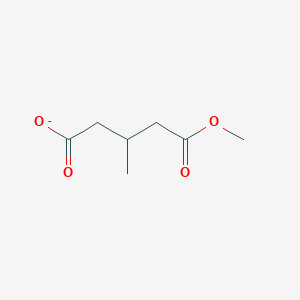
Monomethyl 3-methylglutarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monomethyl 3-methylglutarate is an organic compound with the molecular formula C6H10O4. It is also known as methyl hydrogen glutarate or monomethyl glutarate. This compound is a derivative of glutaric acid, where one of the carboxyl groups is esterified with methanol. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Monomethyl 3-methylglutarate can be synthesized through the esterification of glutaric acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In industrial settings, the production of pentanedioic acid, 3-methyl-, monomethyl ester involves the continuous esterification of glutaric acid with methanol in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the ester from the unreacted starting materials and by-products. The purified ester is collected and used for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Monomethyl 3-methylglutarate undergoes several types of chemical reactions, including:
Oxidation: The ester can be oxidized to form glutaric acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Glutaric acid.
Reduction: 3-methylpentanediol.
Substitution: Various substituted glutarates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Monomethyl 3-methylglutarate has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic applications and as a building block for drug synthesis.
Industry: Utilized in the production of polymers, resins, and plasticizers due to its ester functionality.
Mecanismo De Acción
The mechanism of action of pentanedioic acid, 3-methyl-, monomethyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release glutaric acid and methanol. The released glutaric acid can participate in metabolic pathways, influencing cellular processes. Additionally, the ester can act as a substrate for enzymatic reactions, leading to the formation of biologically active compounds.
Comparación Con Compuestos Similares
Similar Compounds
Glutaric acid: The parent compound of pentanedioic acid, 3-methyl-, monomethyl ester.
Dimethyl glutarate: Another ester derivative of glutaric acid with two methyl ester groups.
Succinic acid: A similar dicarboxylic acid with a shorter carbon chain.
Uniqueness
Monomethyl 3-methylglutarate is unique due to its specific esterification pattern, which imparts distinct chemical and physical properties. Unlike dimethyl glutarate, which has two ester groups, pentanedioic acid, 3-methyl-, monomethyl ester has only one ester group, making it more reactive in certain chemical reactions. Additionally, its structure allows for selective functionalization, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C7H11O4- |
|---|---|
Peso molecular |
159.16 g/mol |
Nombre IUPAC |
5-methoxy-3-methyl-5-oxopentanoate |
InChI |
InChI=1S/C7H12O4/c1-5(3-6(8)9)4-7(10)11-2/h5H,3-4H2,1-2H3,(H,8,9)/p-1 |
Clave InChI |
BYBMHSADRRMVHY-UHFFFAOYSA-M |
SMILES canónico |
CC(CC(=O)[O-])CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


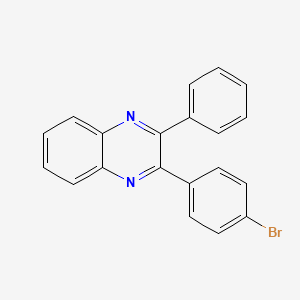
![5'-Amino-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B8782995.png)
![4-{[(4-Methylphenyl)sulfonyl]amino}phenyl thiocyanate](/img/structure/B8783025.png)
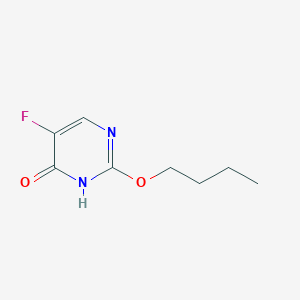
![1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B8783029.png)
![6-(2-Chlorophenyl)-4,4-dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B8783035.png)




![2-[2-(4-Phenylpiperazin-1-yl)ethyl]isoindole-1,3-dione](/img/structure/B8783086.png)
